molecular formula C13H9FO2 B067001 3'-Fluorobiphenyl-3-carboxylic acid CAS No. 168619-04-3

3'-Fluorobiphenyl-3-carboxylic acid

Cat. No. B067001
CAS RN: 168619-04-3
M. Wt: 216.21 g/mol
InChI Key: MZZYPWIFSCZUHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluorinated compounds involves multi-step processes, including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a compound with a related fluorinated structure, demonstrates a complex synthesis pathway starting from 4-fluorophenol and proceeding through several steps to achieve the target compound with an overall yield of 27% (Chen Xin-zhi, 2007). This highlights the challenges and intricacies involved in synthesizing fluorinated carboxylic acids.

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds often involves spectroscopic methods such as IR, 1H-NMR, and X-ray crystallography. These techniques provide detailed information about the molecular configuration, bond lengths, angles, and the overall three-dimensional structure. The synthesis and structural elucidation of compounds like 4-amino-3-fluorophenylboronic acid offer insights into the handling and characterization of fluorinated aromatic compounds, revealing the impact of fluorine substitution on molecular geometry and reactivity (Sasmita Das et al., 2003).

Chemical Reactions and Properties

The presence of a fluorine atom significantly alters the chemical reactivity and properties of biphenyl carboxylic acids. Fluorine's high electronegativity affects electron distribution within the molecule, influencing its acidity, reactivity towards nucleophiles, and participation in various chemical reactions. Studies on similar fluorinated structures provide insights into these alterations, demonstrating how fluorine incorporation can modify chemical behavior and reactivity patterns.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as melting points, boiling points, solubility, and stability, are crucial for their practical applications. Fluorination often enhances thermal stability and alters solubility, which can be beneficial for pharmaceutical applications and material science. The characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, for example, includes detailed physical property analysis, providing a model for understanding the effects of fluorine on the physical characteristics of similar compounds (M. Sapnakumari et al., 2014).

Scientific Research Applications

Fluorescence Sensing

One significant application of compounds similar to 3'-Fluorobiphenyl-3-carboxylic acid is in the development of fluorescence sensors for detecting ions in biological systems. For instance, the creation of a fluorescence turn-on chemosensor for the highly selective and sensitive detection of Al(3+) ions, utilizing the aggregation-induced-emission (AIE) effect. This sensor exhibits high selectivity and sensitivity, capable of detecting Al(3+) with a limit of 21.6 nM and has been successfully used for bioimaging in living cells (Gui et al., 2015).

Synthetic Intermediate in Medicinal Chemistry

Compounds bearing the fluorobiphenyl moiety, such as 3'-Fluorobiphenyl-3-carboxylic acid, are vital intermediates in synthesizing various biologically active molecules. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid showcases a pathway to a new cyclic fluorinated beta-amino acid, highlighting the role of such compounds in medicinal chemistry development (Van Hende et al., 2009).

Organic Synthesis and Material Science

Fluorinated compounds like 3'-Fluorobiphenyl-3-carboxylic acid play a crucial role in organic synthesis and material science due to their unique chemical properties. The silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, for instance, leads to the synthesis of alkyl fluorides under mild conditions. This method demonstrates the importance of fluorinated intermediates in synthesizing complex molecules (Yin et al., 2012).

Chemical Sensing and Metabolite Detection

The development of chemical sensors using fluorophenyl derivatives is another area of application. Biotransformation studies with Cunninghamella elegans have utilized fluorophenyl pyridine carboxylic acids to understand the metabolic fate of such structures, indicating their utility in studying drug metabolism and environmental monitoring (Palmer-Brown et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302: Harmful if swallowed . It is recommended to handle this compound with suitable personal protective equipment .

properties

IUPAC Name

3-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZYPWIFSCZUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382215
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluorobiphenyl-3-carboxylic acid

CAS RN

168619-04-3
Record name 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168619-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-fluorophenyl)boronic acid (790 mg, 3.57 mmol, 1.0 eq), 3-bromobenzoic acid (790 mg, 3.93 mmol, 1.1 eq) and Na2CO3 (142 mg, 1.03 mmol, 2.5 eq) in a mixture of EtOH (2.5 mL), DMF (10 mL) and H2O (2.5 mL) was added Pd(PPh3)4 (170 mg, 0.18 mmol, 0.05 eq). The mixture was stirred at 100° C. overnight. Water was added and the aqueous layer was extracted with EtOAc and the organic extract was discarded. The aqueous layer was acidified to pH 4-5 with 1M HCl and extracted with EtOAc. The combined organic extracts were filtered through silica gel and evaporated in vacuo to give the title compound as a white solid (440 mg, 56%).
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

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